![molecular formula C24H26FN5OS B3014372 2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1116037-07-0](/img/structure/B3014372.png)
2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H26FN5OS and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
The compound has been utilized in the development of selective ligands for the translocator protein (18 kDa), which is important in positron emission tomography (PET) imaging. For example, Dollé et al. (2008) synthesized DPA-714, a compound with a fluorine atom in its structure, allowing for fluorine-18 labeling and in vivo PET imaging. This highlights its utility in developing radioligands for medical imaging applications (Dollé et al., 2008).
Antimicrobial Activity
Several derivatives of this compound have shown significant antimicrobial activity. For instance, Sunder and Maleraju (2013) reported the synthesis of derivatives with notable anti-inflammatory activities (Sunder & Maleraju, 2013). Additionally, Bondock et al. (2008) synthesized compounds derived from this class that were evaluated as antimicrobial agents, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Bondock et al., 2008).
Anticancer Activity
Compounds related to this chemical structure have also been explored for their potential anticancer activities. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring of a similar compound, finding one derivative showing appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Another significant application is in neuroinflammation imaging. Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the compound's relevance in developing tools for neuroinflammation PET imaging (Damont et al., 2015).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of this compound, exploring their chemical properties and potential applications. For example, research by Mary et al. (2020) provided insights into the molecular structure, drug likeness, and molecular docking of a novel anti COVID-19 molecule closely related to this compound, demonstrating its potential in drug discovery (Mary et al., 2020).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-2-18-5-3-4-6-21(18)27-23(31)17-32-24-26-12-11-22(28-24)30-15-13-29(14-16-30)20-9-7-19(25)8-10-20/h3-12H,2,13-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBNQAVRUOGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
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